molecular formula C24H24FNO2 B2474512 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide CAS No. 1795296-21-7

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2474512
CAS RN: 1795296-21-7
M. Wt: 377.459
InChI Key: SCJMKOIXSYZGKE-UHFFFAOYSA-N
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Description

The compound “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide” is a complex organic molecule. It contains a biphenyl group, a fluorophenyl group, and a propanamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could potentially introduce rotational freedom around the single bond connecting the two phenyl rings, leading to various conformations .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the amide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Manolov et al. (2022) described the synthesis of a compound closely related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide by reacting amphetamine with flurbiprofen. The hybrid molecule was fully analyzed and characterized, indicating a potential framework for understanding similar compounds' synthesis and structural analysis (Manolov, Ivanov, & Bojilov, 2022).

Pharmacological and Biological Applications

  • The development of flurbiprofen analogues, such as described by Deplano et al. (2021), which act as dual inhibitors of FAAH and COX-2, suggests a potential pharmacological application for related compounds. These analogues demonstrated competitive, reversible inhibition of FAAH and COX activity, indicating their use in pain management and anti-inflammatory actions (Deplano et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve studying the compound’s properties in more detail, exploring its potential applications, and developing more efficient synthesis methods .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c1-24(28,17-26-23(27)16-13-20-9-5-6-10-22(20)25)21-14-11-19(12-15-21)18-7-3-2-4-8-18/h2-12,14-15,28H,13,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMKOIXSYZGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

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